1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE
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Overview
Description
1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of anthranilic acid derivatives with various reagents to form the quinoline coreThe final step involves the formation of the sulfanylidene moiety through a thiolation reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups contribute to its binding affinity, while the sulfanylidene moiety may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHANONE include other quinoline derivatives with different substituents. For example:
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a methoxy group and exhibit different biological activities.
2-Hydroxyquinoline: This compound has a hydroxyl group at the 2-position and is known for its antimicrobial properties.
4,4-Dimethylquinoline: This compound lacks the sulfanylidene moiety and has different chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S3/c1-8(17)16-11-6-5-9(18-4)7-10(11)12-13(15(16,2)3)20-21-14(12)19/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFPJMYDTUQYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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